N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-2,4-dimethoxybenzamide
Overview
Description
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-2,4-dimethoxybenzamide is a novel organic compound primarily recognized for its unique structural configuration. This compound is characterized by the presence of multiple methoxy groups and a cyclopentyl structure, rendering it a potential candidate for various applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-2,4-dimethoxybenzamide typically involves multi-step organic reactions. Starting with 3,4-dimethoxybenzaldehyde, a sequence of reactions including cyclopentylation, methylation, and amidation is employed to achieve the final product. Each step is carefully optimized to ensure high yield and purity, often requiring specific catalysts and controlled reaction environments.
Industrial Production Methods: Industrial production of this compound may utilize large-scale reaction vessels and continuous flow processes to enhance efficiency. Advanced techniques such as microwave-assisted synthesis or flow chemistry can be employed to shorten reaction times and improve overall yield. Key parameters such as temperature, pressure, and reactant concentrations are meticulously monitored to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy groups present can undergo oxidative cleavage under specific conditions, leading to the formation of aldehyde or carboxylate derivatives.
Reduction: The cyclopentyl ring can be hydrogenated to introduce additional functional groups or modify the existing structure.
Substitution: Electrophilic aromatic substitution reactions are feasible at the methoxy-bearing aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium or platinum on carbon.
Substitution: Halogenation reactions using bromine or chlorination agents under suitable conditions.
Major Products:
Oxidative products include aldehyde or carboxylate derivatives.
Reduction products involve the modified cyclopentyl structure.
Substituted products consist of halogenated or other functionalized aromatic rings.
Scientific Research Applications
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-2,4-dimethoxybenzamide finds applications across diverse fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized as a precursor in the manufacture of high-performance polymers and specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as neurotransmitter receptors or enzymes involved in metabolic pathways. The methoxy groups and cyclopentyl structure facilitate binding to these targets, modulating their activity. This can lead to alterations in signal transduction pathways, influencing various physiological processes.
Comparison with Similar Compounds
Compared to compounds such as N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2,4-dimethoxybenzamide or N-{[1-(3,4-dihydroxyphenyl)cyclopentyl]methyl}-2,4-dimethoxybenzamide, N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-2,4-dimethoxybenzamide offers unique binding properties and stability due to the presence of multiple methoxy groups
Some other similar compounds include:
N-{[1-(2,3-dimethoxyphenyl)cyclopentyl]methyl}-2,4-dimethoxybenzamide
N-{[1-(3-methoxyphenyl)cyclopentyl]methyl}-2,4-dimethoxybenzamide
N-{[1-(3,4-methylenedioxyphenyl)cyclopentyl]methyl}-2,4-dimethoxybenzamide
Properties
IUPAC Name |
N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-2,4-dimethoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-26-17-8-9-18(20(14-17)28-3)22(25)24-15-23(11-5-6-12-23)16-7-10-19(27-2)21(13-16)29-4/h7-10,13-14H,5-6,11-12,15H2,1-4H3,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNFVSKKUKTZEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2(CCCC2)C3=CC(=C(C=C3)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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